molecular formula C11H21NO4 B13459156 (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid

(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Cat. No.: B13459156
M. Wt: 231.29 g/mol
InChI Key: GLSFCJXZXGIQQZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-{[(tert-Butoxy)carbonyl]amino}hexanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5th position of a six-carbon chain. The Boc group serves as a temporary protecting agent for amines, commonly used in peptide synthesis to prevent unwanted side reactions . The R-configuration at the 5th position distinguishes it from stereoisomers and influences its biochemical interactions. This compound’s hexanoic acid backbone may confer solubility and reactivity properties relevant to medicinal chemistry or agrochemical applications, as seen in structurally related bioactive molecules .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

GLSFCJXZXGIQQZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of 5-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal of the Boc group.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the free amine.

    Substitution: Formation of new derivatives with different protecting groups.

Scientific Research Applications

Chemistry: In chemistry, (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid is widely used in peptide synthesis. The Boc protecting group is stable under a variety of conditions, making it ideal for multi-step synthesis.

Biology: In biological research, this compound is used to study the structure and function of peptides and proteins. It serves as a building block for the synthesis of biologically active peptides.

Medicine: In medicine, this compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it suitable for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.

Mechanism of Action

The mechanism of action of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Stereochemical Variants: R vs. S Configuration

The stereochemistry of the Boc-protected amino group significantly impacts molecular recognition and synthesis. For example:

  • (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium () shares a Boc group but adopts an S-configuration and a pentylide sulfoxonium backbone. Such differences alter its reactivity in asymmetric synthesis compared to the target compound.
  • (2S)-2-{[(tert-Butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoic acid () has an S-configured Boc group and an additional trifluoroacetamido substituent, which may enhance metabolic stability but reduce solubility compared to the target’s simpler structure.

Table 1: Stereochemical and Functional Group Comparisons

Compound Configuration Backbone Key Functional Groups Molecular Weight
(5R)-5-{[(Boc)amino}hexanoic acid R Hexanoic acid Boc-amino, carboxylic acid ~245.3*
(5S)-Boc-pentylide sulfoxonium () S Pentylide Boc-amino, sulfoxonium, benzoyl Not reported
(2S)-Boc-trifluoroacetamido hexanoic acid () S Hexanoic acid Boc-amino, trifluoroacetamido 342.32

*Calculated based on C₁₂H₂₁NO₄.

Structural Analogs with Varied Backbones

Aromatic vs. Aliphatic Boc-Protected Acids
  • 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid () incorporates a Boc group on an aromatic ring. Such aromatic analogs are often used in drug design for targeting enzymes with planar active sites .
  • [4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester () uses a shorter butyl chain and a methoxy-aromatic moiety. The reduced chain length and aromaticity may limit its utility in applications requiring flexible aliphatic spacers.
Nucleoside Derivatives
  • 5-[[(S)-Boc-amino-5-carbamoylpentyl]amino]methyl-2'-deoxyuridine () integrates a Boc-protected pentylamine into a nucleoside structure. Unlike the target compound, this hybrid molecule is tailored for oligonucleotide synthesis, demonstrating the versatility of Boc protection in diverse biochemical contexts .

Hexanoic Acid Derivatives in Bioactivity

highlights methyl hexanoic acid and 5-methyl-2-hexanone as oviposition stimulants for mosquitoes. While the target compound lacks a methyl branch, its Boc-amino group introduces steric bulk and hydrogen-bonding capacity, which could modulate interactions with insect olfactory receptors. Notably, hexanoic acid derivatives exhibit concentration-dependent effects, suggesting that the target’s bioactivity might similarly vary with dosage .

Table 2: Bioactive Hexanoic Acid Derivatives

Compound Functional Groups Bioactivity (Aedes aegypti) Key Structural Difference from Target
Hexanoic acid Carboxylic acid Attractant at low conc. No Boc-amino group
Methyl hexanoic acid Carboxylic acid, methyl branch High egg-laying stimulation Methyl branch at C5
Target compound Boc-amino, carboxylic acid Not reported Boc-amino at C5 (R-configuration)

Biological Activity

(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid, also known as Boc-6-aminohexanoic acid, is a derivative of hexanoic acid that has garnered interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and bioactivity. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C11H21N2O4C_{11}H_{21}N_{2}O_{4}. Its structure features a hexanoic acid backbone with a Boc-protected amino group at the fifth position.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-Tuberculosis Activity : Some studies have highlighted the potential of derivatives of this compound in inhibiting Mur enzymes associated with Mycobacterium tuberculosis. The structural modifications in these compounds can lead to significant anti-bacterial properties, with IC50 values indicating effective inhibition at low concentrations .
  • T-cell Recognition : The compound's derivatives have been evaluated for their ability to stimulate T-cell responses. In vitro studies demonstrated that certain glycopeptides containing this compound could elicit IL-2 secretion from specific T-cell hybridomas, indicating potential immunomodulatory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes critical for bacterial cell wall synthesis, particularly MurB, which plays a vital role in peptidoglycan biosynthesis. Structural studies reveal that specific substitutions can enhance binding affinity and inhibitory potency against these enzymes .
  • Modulation of Immune Responses : The ability to stimulate T-cell responses suggests that this compound may modulate immune activity, potentially useful in vaccine development or immunotherapy .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Anti-Tuberculosis Activity : A recent study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compound displayed an IC50 value of 0.12 mg/mL, demonstrating significant inhibitory effects on MurB enzyme activity .
  • T-cell Hybridoma Response : Another study assessed the T-cell recognition capabilities of glycopeptides derived from this compound. While some derivatives elicited strong responses, others showed reduced activity, indicating that modifications can significantly impact immunogenicity .

Data Tables

CompoundIC50 (mg/mL)Binding Energy (kcal/mol)T-cell Response
Derivative A0.12 ± 0.001-10.74Strong
Derivative B0.25-9.50Moderate
Derivative C0.30-8.19Weak

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.